![molecular formula C19H22BrNOS B605717 2-{[(4-bromophenyl)methyl]sulfanyl}-N-[4-(butan-2-yl)phenyl]acetamide CAS No. 1290628-31-7](/img/structure/B605717.png)

2-{[(4-bromophenyl)methyl]sulfanyl}-N-[4-(butan-2-yl)phenyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

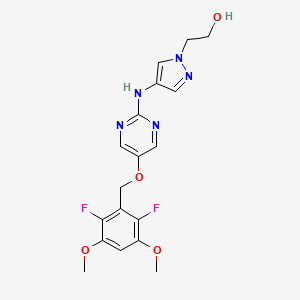

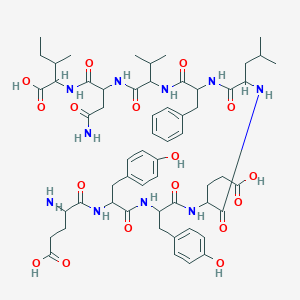

The compound “2-{[(4-bromophenyl)methyl]sulfanyl}-N-[4-(butan-2-yl)phenyl]acetamide” is a chemical compound with the molecular formula C19H22BrNOS . It has a molecular weight of 392.4 g/mol . The IUPAC name for this compound is 2-[(4-bromophenyl)methylsulfanyl]-N-(4-butan-2-ylphenyl)acetamide .

Molecular Structure Analysis

The molecular structure of this compound can be represented by its IUPAC name, 2-[(4-bromophenyl)methylsulfanyl]-N-(4-butan-2-ylphenyl)acetamide . The InChI representation is InChI=1S/C19H22BrNOS/c1-3-14(2)16-6-10-18(11-7-16)21-19(22)13-23-12-15-4-8-17(20)9-5-15/h4-11,14H,3,12-13H2,1-2H3,(H,21,22) .Physical And Chemical Properties Analysis

This compound has a molecular weight of 392.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 7 . The exact mass and monoisotopic mass of the compound are 391.06055 g/mol . The topological polar surface area is 54.4 Ų .Applications De Recherche Scientifique

Anxiety Research

AZ 12216052 is a positive allosteric modulator of metabotropic glutamate receptor 8 (mGluR8), and it has been used in research into the role of this receptor subtype in various processes, including anxiety . It has been shown to reduce measures of anxiety in wild-type male mice .

Neuropathic Pain Research

The compound has also been used in research related to neuropathic pain . The modulation of mGluR8 receptors could potentially influence the perception of pain, making AZ 12216052 a valuable tool in this field of research.

Parkinson’s Disease Research

In a cell-based model of Parkinson’s disease, AZ 12216052 has been shown to inhibit MPP±induced decreases in the viability of undifferentiated SH-SY5Y cells when used at concentrations ranging from 0.001 to 1 μM and in retinoic acid-differentiated SH-SY5Y cells at 0.1 and 1 μM . This suggests potential applications in neurodegenerative disorder research.

Mécanisme D'action

Target of Action

AZ 12216052, also known as “2-{[(4-bromophenyl)methyl]sulfanyl}-N-[4-(butan-2-yl)phenyl]acetamide”, is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor 8 (mGluR8) . mGluR8 is a G protein-coupled receptor that plays a crucial role in the modulation of synaptic inputs to retinal ganglion cells .

Mode of Action

As a positive allosteric modulator, AZ 12216052 enhances the activity of mGluR8 . It increases the peak excitatory currents of ON-, OFF- currents in ON-OFF-ganglion cells in a light intensity-dependent manner . This modulation of mGluR8 activity by AZ 12216052 leads to changes in the signaling pathways associated with this receptor .

Biochemical Pathways

The activation of mGluR8 by AZ 12216052 affects several biochemical pathways. It modulates the synaptic inputs to retinal ganglion cells , which are part of the visual signal processing pathway. Additionally, it has been shown to reduce Dox-induced human neuroblastoma SH-SY5Y cell damage partially , suggesting a role in cell survival and differentiation pathways .

Result of Action

The activation of mGluR8 by AZ 12216052 has several cellular and molecular effects. It enhances the peak excitatory currents of ON-, OFF- currents in ON-OFF-ganglion cells . It also shows a protective effect against cell damage in human neuroblastoma SH-SY5Y cells . In vivo, it has been shown to reduce measures of anxiety in mice without affecting their velocity .

Action Environment

The action of AZ 12216052 can be influenced by various environmental factors. For instance, the intensity of light stimuli affects the enhancement of peak excitatory currents in ON-OFF-ganglion cells . .

Propriétés

IUPAC Name |

2-[(4-bromophenyl)methylsulfanyl]-N-(4-butan-2-ylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BrNOS/c1-3-14(2)16-6-10-18(11-7-16)21-19(22)13-23-12-15-4-8-17(20)9-5-15/h4-11,14H,3,12-13H2,1-2H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKUYZJOTWYRWNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)NC(=O)CSCC2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BrNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How does AZ12216052 interact with mGluR8, and what are the downstream effects observed in the studies?

A1: AZ12216052 acts as a positive allosteric modulator of mGluR8, meaning it binds to a site distinct from the orthosteric (glutamate binding) site and enhances the receptor's activity when an agonist is present [, ]. The exact mechanism of this allosteric modulation is not fully elucidated in the provided papers.

- Modulation of nociceptive responses: In a rat model of neuropathic pain, intra-dorsal striatum administration of AZ12216052 increased the tail-flick latency, suggesting an analgesic effect [].

- Changes in neuronal activity: AZ12216052 was found to inhibit the activity of ON cells and stimulate OFF cells within the rostral ventromedial medulla (RVM) in rats with neuropathic pain, potentially contributing to the observed analgesic effects [].

Q2: How does the activity of AZ12216052 compare to other mGluR8 modulators in the context of the provided research?

A2: The studies highlight differences in the effects of AZ12216052 compared to other mGluR8 modulators:

- (S)-3,4-DCPG: This selective mGluR8 agonist consistently demonstrated more potent effects than AZ12216052 in the neuropathic pain model, both in terms of modulating nociceptive responses and influencing RVM neuronal activity [].

- VU0155041: This selective mGluR4 positive allosteric modulator did not show any significant effect on thermal nociception or RVM cell activity, indicating that AZ12216052's effects are likely mediated through mGluR8 and not mGluR4 [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6-(1-((6-Methoxypyridin-3-yl)methyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-yl)(4-(4-(trifluoromethyl)benzyl)piperazin-1-yl)methanone](/img/structure/B605634.png)

![4-[[[1-(Quinolin-2-ylmethyl)-5-(trifluoromethyl)indole-7-carbonyl]amino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B605637.png)

![Spirostan-3-yl pentopyranosyl-(1->4)-[pentopyranosyl-(1->6)]hexopyranoside](/img/structure/B605641.png)

![N-[[5-[3-(1-benzylpiperidin-4-yl)propoxy]-1-methylindol-2-yl]methyl]-N-methylprop-2-yn-1-amine](/img/structure/B605646.png)

![1-(6-(4-fluorobenzyl)-5-(hydroxymethyl)-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-1-yl)-2-((2R,5R)-5-methyl-2-(((R)-3-methylmorpholino)methyl)piperazin-1-yl)ethan-1-one](/img/structure/B605649.png)

![3-(4-(6-(3-(Dimethylamino)propoxy)benzo[d]oxazol-2-yl)phenoxy)-N,N-dimethylpropan-1-amine](/img/structure/B605656.png)

![1-Cyclopropyl-3-(3-(5-(morpholinomethyl)-1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)urea](/img/structure/B605657.png)